

BPR1K871: A Multi-Kinase Inhibitor Targeting Key Oncogenic Pathways

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An In-depth Technical Guide on the Target Modulation of BPR1K871 in Cancer Cells

Introduction

BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant therapeutic potential in the treatment of acute myeloid leukemia (AML) and various solid tumors.[1][2][3] Developed through rational drug design, BPR1K871 exhibits a dual inhibitory mechanism, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B), both of which are crucial regulators of cell proliferation and survival in cancer.[2][4] This technical guide provides a comprehensive overview of the molecular targets of BPR1K871, its mechanism of action in cancer cells, supporting quantitative data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Dual Inhibition of FLT3 and Aurora Kinases

BPR1K871 functions as a multi-targeted agent, a strategy that can offer therapeutic benefits over single-target inhibitors.[1][5] Its primary efficacy stems from the simultaneous inhibition of two distinct and critical families of kinases implicated in cancer progression.

1. FLT3 Inhibition: The FMS-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase that plays a vital role in the proliferation, survival, and differentiation of hematopoietic stem cells.[4] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in



approximately 20-25% of AML patients and are associated with a poor prognosis.[5] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth. **BPR1K871** directly inhibits the phosphorylation of FLT3, thereby blocking its downstream signaling pathways and suppressing the proliferation of FLT3-ITD positive AML cells.[1][5]

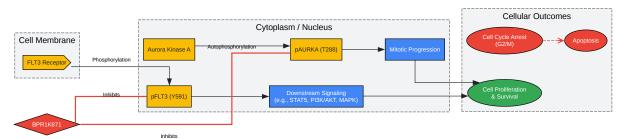
2. Aurora Kinase Inhibition: Aurora kinases (AURKA, AURKB, and AURKC) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[4] Overexpression of Aurora kinases, particularly AURKA, is common in many cancers and is linked to chromosomal instability and tumorigenesis.[5] By inhibiting AURKA and AURKB, **BPR1K871** disrupts the mitotic process, leading to cell cycle arrest, formation of polyploid cells, and ultimately, apoptosis.[6]

The dual inhibition of both FLT3-dependent and independent pathways is believed to be more beneficial for AML patients and may help overcome acquired resistance to selective FLT3 inhibitors.[5]

Signaling Pathway and Mechanism of Action of BPR1K871

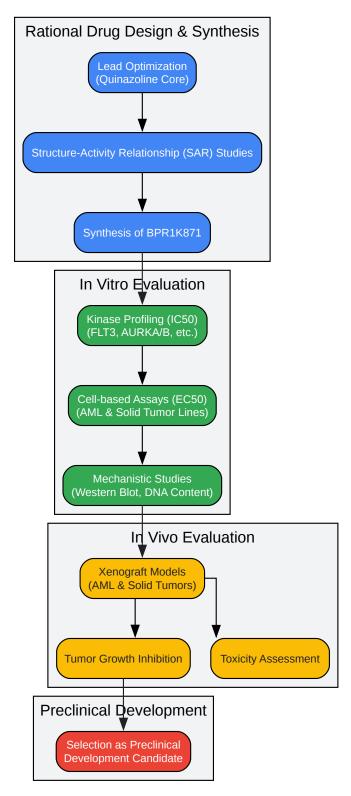
The following diagram illustrates the key signaling pathways targeted by **BPR1K871**.





BPR1K871 inhibits FLT3 and Aurora A phosphorylation, blocking downstream pro-survival and mitotic pathways, leading to cell cycle arrest and apoptosis.





Workflow for the development of BPR1K871.

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